N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
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Overview
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a triazolopyridazine core, a dimethoxyphenyl group, and a propanamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridazine ring.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts alkylation or acylation reaction, using reagents such as aluminum chloride (AlCl3) as a catalyst.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group, which can be achieved through amidation reactions using reagents like carbodiimides or acyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazolopyridazine core can be reduced under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like bromine (Br2) or nucleophiles like sodium methoxide (NaOCH3).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids from methoxy groups.
Reduction: Hydrogenated triazolopyridazine derivatives.
Substitution: Halogenated or alkylated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of triazolopyridazine derivatives.
Biology
Biologically, this compound may exhibit interesting pharmacological activities due to its structural similarity to known bioactive molecules. It could be investigated for potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Medicine
In medicine, the compound’s potential as a drug candidate is explored. Its ability to interact with specific molecular targets could make it a candidate for drug development, particularly in the treatment of diseases where modulation of triazolopyridazine pathways is beneficial.
Industry
Industrially, this compound could be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide involves its interaction with specific molecular targets. The triazolopyridazine core can bind to enzymes or receptors, modulating their activity. The dimethoxyphenyl group may enhance binding affinity through hydrophobic interactions, while the propanamide moiety can participate in hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Shares the dimethoxyphenyl group but lacks the triazolopyridazine core.
3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide: Contains the triazolopyridazine core but lacks the dimethoxyphenyl group.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is unique due to its combination of structural features. The presence of both the triazolopyridazine core and the dimethoxyphenyl group provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H23N5O4 |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide |
InChI |
InChI=1S/C19H23N5O4/c1-26-14-5-4-13(12-15(14)27-2)10-11-20-18(25)8-6-16-21-22-17-7-9-19(28-3)23-24(16)17/h4-5,7,9,12H,6,8,10-11H2,1-3H3,(H,20,25) |
InChI Key |
NOMGZMRLUPHAKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCC2=NN=C3N2N=C(C=C3)OC)OC |
Origin of Product |
United States |
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